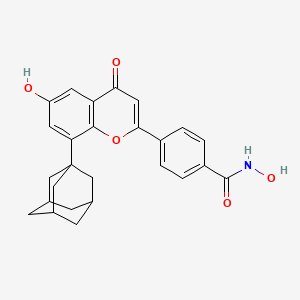
Nur77 modulator 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nur77 modulator 2 is a small molecule that acts as a regulator of the orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B). This compound has garnered significant interest due to its ability to modulate Nur77’s activity, which plays a crucial role in apoptosis, inflammation, and other cellular processes. This compound has a Kd value of 0.35 μM, indicating its high affinity for Nur77 .
Méthodes De Préparation
The synthesis of Nur77 modulator 2 involves several steps, starting from commercially available precursors. One of the synthetic routes includes the introduction of specific functional groups to enhance its activity and selectivity towards Nur77. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Nur77 modulator 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Applications De Recherche Scientifique
Nur77 modulator 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the modulation of nuclear receptors and their downstream effects. In biology, it helps in understanding the role of Nur77 in cellular processes such as apoptosis and inflammation. In medicine, this compound has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells through the Nur77-Bcl-2 apoptotic pathway . Additionally, it has anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Mécanisme D'action
Nur77 modulator 2 exerts its effects by binding to the Nur77 receptor with high affinity. This binding promotes the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with Bcl-2. This interaction converts Bcl-2 from an anti-apoptotic to a pro-apoptotic molecule, leading to the release of cytochrome c and the induction of apoptosis. The molecular targets involved in this pathway include Nur77, Bcl-2, and various signaling molecules that regulate their interaction .
Comparaison Avec Des Composés Similaires
Nur77 modulator 2 is unique compared to other similar compounds due to its high affinity for Nur77 and its potent anti-inflammatory and anti-cancer properties. Similar compounds include BI1071, which also targets the Nur77-Bcl-2 apoptotic pathway but has different structural features and binding affinities . Other compounds like CCE9 and cytosporone B have been studied for their ability to modulate Nur77, but they differ in their mechanisms of action and therapeutic potential .
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to modulate the Nur77 receptor and induce apoptosis in cancer cells makes it a valuable tool for studying cellular processes and developing new treatments for cancer and inflammatory diseases.
Propriétés
Formule moléculaire |
C26H25NO5 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
4-[8-(1-adamantyl)-6-hydroxy-4-oxochromen-2-yl]-N-hydroxybenzamide |
InChI |
InChI=1S/C26H25NO5/c28-19-8-20-22(29)10-23(17-1-3-18(4-2-17)25(30)27-31)32-24(20)21(9-19)26-11-14-5-15(12-26)7-16(6-14)13-26/h1-4,8-10,14-16,28,31H,5-7,11-13H2,(H,27,30) |
Clé InChI |
VOQHQKKYIRGKSM-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4=CC(=CC5=C4OC(=CC5=O)C6=CC=C(C=C6)C(=O)NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


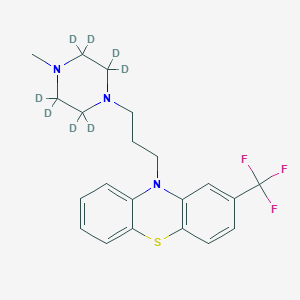
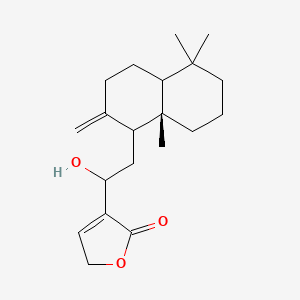
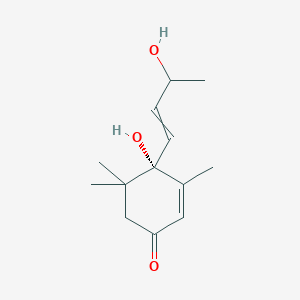
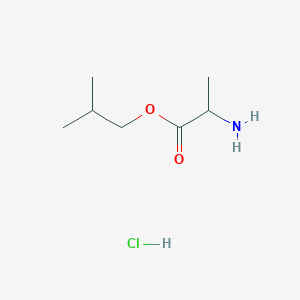
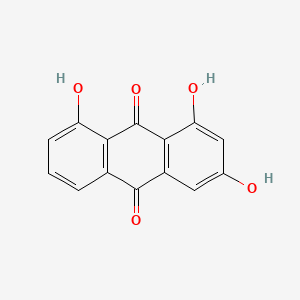
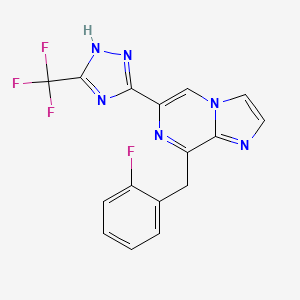
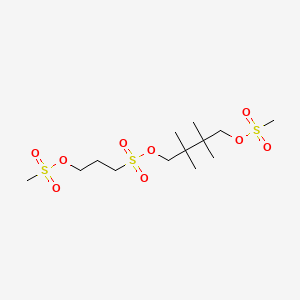
![1-(3-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12429162.png)
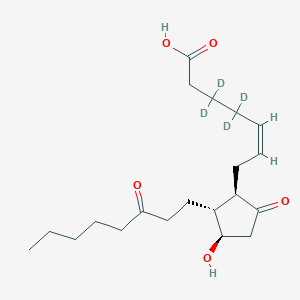

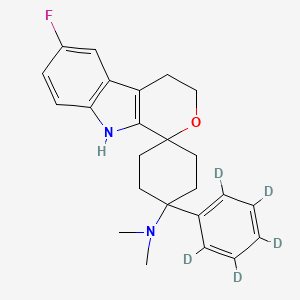

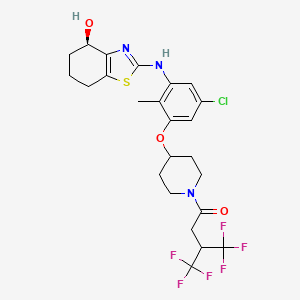
![(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12429201.png)
